molecular formula C17H18FNO3 B5220537 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide

Katalognummer B5220537
Molekulargewicht: 303.33 g/mol
InChI-Schlüssel: CSLJTXQKGBSKCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, commonly known as '18F-FPEB', is a radioligand that is used in positron emission tomography (PET) imaging. It is a highly selective and potent ligand for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes. The purpose of

Wirkmechanismus

18F-FPEB binds specifically to the allosteric site of mGluR5, which results in the modulation of receptor activity. The binding of 18F-FPEB to mGluR5 enhances the coupling of the receptor to G proteins, which leads to downstream signaling events. The activation of mGluR5 has been shown to regulate synaptic plasticity, neuronal excitability, and neurotransmitter release, which are crucial for normal brain function.
Biochemical and Physiological Effects:
The binding of 18F-FPEB to mGluR5 has been shown to have various biochemical and physiological effects. For example, studies have demonstrated that the activation of mGluR5 can enhance long-term potentiation (LTP), which is a form of synaptic plasticity that is important for learning and memory. Additionally, mGluR5 activation can increase the release of dopamine in the striatum, which is involved in reward processing and addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 18F-FPEB in lab experiments is its high selectivity and affinity for mGluR5. This allows for accurate measurement of mGluR5 density and distribution in the brain, which is important for understanding the role of mGluR5 in various neurological and psychiatric disorders. However, one of the limitations of using 18F-FPEB is its short half-life, which requires the use of specialized N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide imaging equipment and facilities.

Zukünftige Richtungen

There are several future directions for the use of 18F-FPEB in scientific research. One potential direction is the development of novel therapeutic strategies that target mGluR5 in various neurological and psychiatric disorders. Additionally, studies are needed to investigate the role of mGluR5 in other physiological processes, such as pain perception and immune function. Finally, the use of 18F-FPEB in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide a more comprehensive understanding of brain function and dysfunction.

Synthesemethoden

The synthesis of 18F-FPEB involves the reaction of a precursor molecule, N-[1-(3,4-dimethoxyphenyl)ethyl]-2-bromoacetamide, with [18F]fluoride ion. The reaction is carried out using a specialized automated synthesis module, which ensures high purity and yield of the final product. The entire synthesis process takes approximately 50 minutes, and the resulting 18F-FPEB is suitable for N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide imaging studies.

Wissenschaftliche Forschungsanwendungen

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide imaging using 18F-FPEB has been extensively used in preclinical and clinical studies to investigate the role of mGluR5 in various neurological and psychiatric disorders. For example, studies have shown that mGluR5 is involved in the pathophysiology of depression, anxiety, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. By using 18F-FPEB this compound imaging, researchers can non-invasively measure the density and distribution of mGluR5 in the brain, which can help in the development of novel therapeutic strategies.

Eigenschaften

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-11(12-8-9-15(21-2)16(10-12)22-3)19-17(20)13-6-4-5-7-14(13)18/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLJTXQKGBSKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.